4-Methyl-1-(4-nitrophenyl)piperidine
Overview
Description
4-Methyl-1-(4-nitrophenyl)piperidine is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Kinetics and Mechanism Studies
4-Methyl-1-(4-nitrophenyl)piperidine has been studied in the context of kinetics and reaction mechanisms. Research by Castro et al. (1999) explored the aminolysis reactions of secondary alicyclic amines with phenyl and methyl 4-nitrophenyl thionocarbonates, providing insights into reaction rates and mechanisms (Castro et al., 1999).
Reactivity in Dehydrogenation Processes
Investigations by Möhrle and Mehrens (1998) focused on the reactivity of nitrophenyl-substituted cyclic amines, including piperidine derivatives, in dehydrogenation reactions. This study offers valuable information on the chemical behavior and potential applications of such compounds (Möhrle & Mehrens, 1998).
Inhibition of Plasmodium falciparum Aspartic Protease
Saify et al. (2011) reported on the synthesis and inhibitory activity of nitrophenacyl derivatives of N-methyl-4-hydroxy piperidine against Plasmodium falciparum’s aspartic protease. This research is significant in the context of developing therapeutic agents against malaria (Saify et al., 2011).
Influence in Ionic Liquid Reactions
The impact of ionic liquids on the reaction rates and mechanisms involving p-nitrophenyl acetate and secondary alicyclic amines, including piperidine, was studied by Millán et al. (2013). This research provides insights into medium effects on chemical reactions involving nitrophenyl piperidine derivatives (Millán et al., 2013).
Synthesis and Pharmacological Activity Studies
Muto et al. (1988) conducted a study on the synthesis and pharmacological activity of isomers of a compound structurally similar to this compound. This research offers insights into the potential pharmacological applications and effects of similar compounds (Muto et al., 1988).
Degradation Mechanisms in Ionic Liquids
The mechanisms of degradation of certain compounds, including interactions with piperidine, in ionic liquids were explored by Pavez et al. (2013), highlighting the chemical behavior and breakdown pathways of these compounds (Pavez et al., 2013).
Bioactivity of Benzamides and Metal Complexes
Research by Khatiwora et al. (2013) on the synthesis, characterization, and bioactivity of novel benzamides and their copper and cobalt complexes, involving piperidine derivatives, adds to our understanding of the biological applications and interactions of these compounds (Khatiwora et al., 2013).
Halogenated Piperidines as Radiolabeled Probes
Waterhouse et al. (1997) synthesized several halogenated 4-(phenoxymethyl)piperidines as potential δ receptor ligands, providing insights into the potential medical imaging applications of such compounds (Waterhouse et al., 1997).
Properties
IUPAC Name |
4-methyl-1-(4-nitrophenyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-10-6-8-13(9-7-10)11-2-4-12(5-3-11)14(15)16/h2-5,10H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDBEBFQYDWSTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303451 | |
Record name | 4-methyl-1-(4-nitrophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90303451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78019-77-9 | |
Record name | 78019-77-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158379 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-methyl-1-(4-nitrophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90303451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.